

Comparative analysis of 2-Methyl-3-Methoxyaniline hydrochloride with other aniline isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-Methoxyaniline hydrochloride

Cat. No.: B3030032

[Get Quote](#)

A Comparative-Analytical Guide to 2-Methyl-3-Methoxyaniline Hydrochloride and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in a vast array of chemical applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced polymers and dyes. The specific arrangement of substituents on the aniline ring dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide focuses on **2-Methyl-3-Methoxyaniline hydrochloride** and its isomers, exploring how subtle changes in substituent placement lead to distinct chemical behaviors.

Aniline itself is an organic compound consisting of a phenyl group attached to an amino group. It is the simplest aromatic amine and a versatile starting material in chemical synthesis. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions. However, the basicity of aniline is lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring.

The hydrochloride salt form of these anilines enhances their water solubility, a crucial factor in many biological and pharmaceutical applications. The protonation of the amino group to form the anilinium ion alters the electronic properties of the molecule, which can be observed through various spectroscopic techniques.

Structural Isomers Under Investigation

This guide will focus on the comparative analysis of the following isomers, highlighting the impact of the methyl and methoxy group positions on the aniline core.

Compound Name	CAS Number	Molecular Formula
2-Methyl-3-Methoxyaniline hydrochloride	857195-15-4	C8H12CINO
2-Methoxy-3-methylaniline	18102-30-2	C8H11NO
2-Methyl-4-methoxyaniline	102-50-1	C8H11NO
o-Anisidine (2-Methoxyaniline)	90-04-0	C7H9NO
m-Anisidine (3-Methoxyaniline)	536-90-3	C7H9NO

Physicochemical Properties: A Comparative Overview

The positioning of the methyl and methoxy groups significantly influences the physical and chemical properties of the aniline isomers. These differences are critical for predicting their behavior in various chemical environments and biological systems.

Property	2-Methyl-3-Methoxyaniline hydrochloride	2-Methoxy-3-methylaniline	2-Methyl-4-methoxyaniline	o-Anisidine (2-Methoxyaniline)	m-Anisidine (3-Methoxyaniline)
Molecular Weight	173.64 g/mol	137.18 g/mol	137.18 g/mol	123.15 g/mol	123.15 g/mol
Appearance	Solid	-	-	Colorless to yellowish liquid	-
Melting Point	-	-	13-14 °C	5-6 °C	-
Boiling Point	-	-	248 °C	225 °C	251 °C
Solubility	Soluble in water	Slightly soluble in water	Insoluble in water	Slightly soluble in water	-
pKa (of conjugate acid)	~4-5 (estimated)	~4-5 (estimated)	~5.3	4.52	4.23

Expert Insights: The hydrochloride salt of 2-Methyl-3-Methoxyaniline significantly increases its water solubility compared to its free base isomers. This is a crucial consideration for applications in aqueous media, such as in biological assays or pharmaceutical formulations. The electronic effects of the methyl (electron-donating) and methoxy (electron-donating through resonance, electron-withdrawing inductively) groups, combined with their positions, influence the basicity (pKa) of the amino group. These electronic effects also dictate the reactivity of the aromatic ring towards electrophilic substitution.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling patterns are unique for each isomer due to the different electronic and steric environments created by the substituents.

Generalized ¹H NMR Data (Predicted Chemical Shifts in δ , ppm in CDCl₃):

Proton	2-Methyl-3-Methoxyaniline	2-Methoxy-3-methylaniline	2-Methyl-4-methoxyaniline
-NH ₂	~3.7 (s, br)	~3.8 (s, br)	~3.6 (s, br)
-CH ₃	~2.2 (s)	~2.3 (s)	~2.1 (s)
-OCH ₃	~3.8 (s)	~3.9 (s)	~3.7 (s)
Aromatic H's	~6.5-7.0 (m)	~6.6-7.1 (m)	~6.5-6.7 (m)

Causality in Experimental Choices: The choice of solvent for NMR analysis is critical. Deuterated chloroform (CDCl₃) is a common choice for organic molecules. However, for hydrochloride salts, a more polar solvent like deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) is necessary to ensure solubility. The acidic proton of the anilinium hydrochloride will be visible in the ¹H NMR spectrum, typically as a broad singlet at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The N-H stretching vibrations of the amino group and the C-O stretching vibrations of the methoxy group will be prominent in the spectra of all isomers. However, the exact frequencies of these vibrations and the fingerprint region (below 1500 cm⁻¹) will differ, allowing for differentiation.

Key IR Absorptions (cm⁻¹):

Functional Group	Characteristic Absorption Range
N-H Stretch (Amine)	3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Alkyl)	2850-3000
C=C Stretch (Aromatic)	1450-1600
C-N Stretch (Aromatic)	1250-1360
C-O Stretch (Aryl Ether)	1200-1275 (asymmetric), 1000-1075 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. While the isomers with the same molecular formula will have the same molecular ion peak, their fragmentation patterns may differ due to the varying stability of the resulting fragments.

Reactivity Analysis: A Theoretical Framework

The reactivity of substituted anilines in reactions such as electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents.

- Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to the +M (mesomeric) effect of the nitrogen lone pair.
- Methyl Group (-CH₃): A weak activating, ortho-, para-directing group due to a +I (inductive) effect.
- Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group due to a +M effect, which outweighs its -I effect.

The interplay of these effects determines the preferred sites of electrophilic attack for each isomer. For 2-Methyl-3-Methoxyaniline, the directing effects of the three groups are complex and can lead to a mixture of products in electrophilic substitution reactions.

Experimental Protocols

The following are generalized protocols for the characterization of aniline derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the aniline derivative and separate it from any starting materials or byproducts.

Instrumentation and Conditions:

- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detector: UV at 254 nm
- Injection Volume: 10 µL

Sample Preparation:

- Dissolve the aniline derivative in the mobile phase to a concentration of approximately 0.5 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Objective: To identify the aniline derivative based on its retention time and mass spectrum.

Instrumentation and Conditions:

- Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injector Temperature: 250 °C
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Detector: Mass Spectrometer scanning from m/z 40 to 450.

Sample Preparation:

- Dissolve the aniline derivative in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- For hydrochloride salts, neutralization and extraction into an organic solvent may be necessary prior to GC-MS analysis.

Visualization of Structures and Workflow

- To cite this document: BenchChem. [Comparative analysis of 2-Methyl-3-Methoxyaniline hydrochloride with other aniline isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3030032#comparative-analysis-of-2-methyl-3-methoxyaniline-hydrochloride-with-other-aniline-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com